Guanidinoethyl disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Properties:

Guanidinoethyl disulfide (GED) is a small molecule containing a disulfide bond and a guanidine group. It can be synthesized chemically in a laboratory setting. While GED is not naturally abundant, it has been identified in some biological systems, such as the slime mold Dictyostelium discoideum [].

Potential Radioprotective Effects:

GED has been studied for its potential radioprotective properties. Radioprotective agents are substances that can help to protect healthy tissues from the harmful effects of radiation exposure. Research suggests that GED may act as a free radical scavenger, helping to reduce cellular damage caused by ionizing radiation [, ]. However, further research is needed to fully understand the potential benefits and limitations of GED for radioprotection.

Other Areas of Investigation:

GED has also been investigated for its potential applications in other areas of scientific research, including:

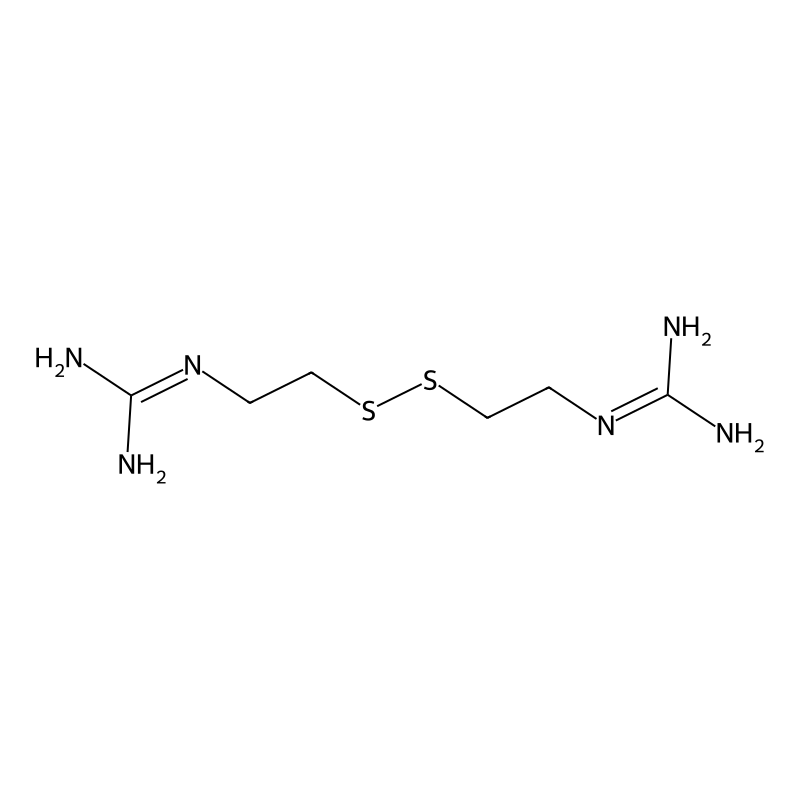

Guanidinoethyl disulfide is an organic compound characterized by the molecular formula . It contains a guanidine group, which is a functional group with significant biological activity, and two ethyl groups linked by a disulfide bond. This compound is notable for its role in various biochemical pathways and its potential therapeutic applications.

Guanidinoethyl disulfide exhibits notable biological activities, particularly as an inhibitor of nitric oxide synthase. This inhibition has implications for its use in anti-inflammatory therapies, as it can reduce the production of nitric oxide, a signaling molecule involved in inflammation and vascular responses . Furthermore, studies have shown that guanidinoethyl disulfide acts as a scavenger for peroxynitrite, thereby mitigating oxidative stress in cellular environments .

The synthesis of guanidinoethyl disulfide typically involves the reaction of mercaptoethylamine with suitable reagents to facilitate the formation of the disulfide bond. Common methods include:

- Oxidative Coupling: This method utilizes oxidizing agents to promote the formation of the disulfide linkage between two thiol groups derived from mercaptoethylamine.

- Direct Reaction with Carbon Disulfide: Guanidines can be synthesized through reactions involving carbon disulfide and amines, leading to various substituted guanidines, including guanidinoethyl disulfide .

Guanidinoethyl disulfide has several applications in biomedical research and potential therapeutic contexts:

- Anti-inflammatory Agent: Its ability to inhibit nitric oxide synthase positions it as a candidate for treating inflammatory diseases.

- Biomaterials: The compound has been investigated for use in drug delivery systems, particularly in hydrogels where it can be encapsulated for controlled release .

- Oxidative Stress Mitigation: Due to its scavenging properties against peroxynitrite, it may be beneficial in conditions characterized by oxidative stress.

Research on guanidinoethyl disulfide has focused on its interactions with various biological molecules. Studies indicate that it can modulate cellular responses by affecting signaling pathways associated with inflammation and oxidative stress. Its interactions with nitric oxide synthase and other reactive nitrogen species have been extensively documented, highlighting its potential role in therapeutic applications aimed at reducing inflammation and oxidative damage .

Several compounds share structural or functional similarities with guanidinoethyl disulfide. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Mercaptoethylguanidine | Thioether | Inhibitor of nitric oxide synthase; important in inflammation |

| Guanidine | Guanidine derivative | Basic properties; involved in metabolic pathways |

| 1,3-Dimethylbiguanide | Guanidine derivative | Antidiabetic agent; affects insulin sensitivity |

Uniqueness of Guanidinoethyl Disulfide:

- Disulfide Bond: The presence of a disulfide linkage distinguishes guanidinoethyl disulfide from other guanidine derivatives.

- Specific Biological Activity: Its dual role as both a nitric oxide synthase inhibitor and a peroxynitrite scavenger sets it apart from similar compounds.

Guanidinoethyl disulfide (CAS: 1072-13-5) is an organosulfur compound with the molecular formula C₆H₁₆N₆S₂ and a molecular weight of 236.36 g/mol. This compound features a distinctive structure containing a central disulfide bond connecting two guanidinoethyl moieties, making it valuable for studies related to protein chemistry and disulfide bond formation.

The primary synthetic route for guanidinoethyl disulfide involves the oxidation of 2-(2-aminoethyl)isothiourea dihydrobromide under basic conditions. The classical synthesis employs sodium hydroxide as a base with air oxidation to facilitate disulfide bond formation. This approach was initially reported by Hino, Tana-ami, Yamada, and Akaboshi in their seminal work published in Chemical and Pharmaceutical Bulletin in 1966.

Catalytic Pathways in Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange reactions represent fundamental processes in the chemistry of guanidinoethyl disulfide and similar compounds. These reactions involve the nucleophilic attack of a thiolate anion on the sulfur atom of a disulfide bond, resulting in the formation of a new disulfide and the release of a thiolate leaving group.

In biological systems, glutaredoxins catalyze GSH-dependent thiol-disulfide exchange reactions including protein glutathionylation and deglutathionylation. These enzymatic processes provide insights into designing synthetic catalysts for thiol-disulfide exchange reactions involving guanidinoethyl disulfide.

The thiol-disulfide exchange reaction reaches equilibrium based on the initial concentrations of reactants and products, governed by the redox potentials of the thiol-disulfide couples involved. For example, when hydroxyethyl disulfide (HEDS) reacts with GSH, the equilibrium is established within 60 minutes, as determined by the relative redox potentials of the reactants.

Several compounds have been investigated as catalysts for thiol-disulfide exchange reactions. Selenols have demonstrated significant enhancements in the overall reaction rate, particularly for exchange reactions involving strongly reducing dithiols. The effectiveness of selenols as catalysts stems from several factors:

- Selenols have pKa values approximately three units lower than their thiol counterparts

- Selenolate anions exhibit weak solvation and high polarizability, enhancing their nucleophilicity

- Reactions with selenium as the electrophile can be 10⁴ times faster than those with sulfur

Additionally, strained cyclic disulfides have shown catalytic activity in thiol-disulfide exchange reactions, with cyclic five-membered disulfides undergoing ring-opening reactions at rates 10³-fold larger than non-strained disulfides.

Table 1: Comparison of Catalysts for Thiol-Disulfide Exchange Reactions

| Catalyst Type | Relative Rate Enhancement | Mechanism | Optimal Conditions |

|---|---|---|---|

| Selenols | 15× | Enhanced nucleophilicity, lower pKa | Neutral pH, strongly reducing dithiols |

| Strained cyclic disulfides | 10³× | Ring strain relief | Various conditions |

| Guanidyl-containing thiols | Variable | Increased thiol acidity | pH 7-8, protein substrates |

| Phosphines (e.g., PPh₃) | High | Nucleophilic attack | Organic solvents, DIAD present |

The coupling of a thiol group with a guanidyl unit, as in guanidinoethyl disulfide, leads to increased acidity and elevated redox potential of the thiol group, resulting in efficient promotion of oxidative protein folding reactions. This enhancement is attributable to the proximity of the basic guanidyl group to the thiol, which influences the thiol's chemical properties and reactivity in exchange reactions.

Organocatalyst-Mediated Polymerization Techniques

Recent advances in polymer chemistry have demonstrated the efficacy of organocatalyst-mediated methods for poly(disulfide) synthesis, which have relevance to the chemistry of guanidinoethyl disulfide. An innovative approach involving organocatalysts allows for extremely rapid, robust, and practical poly(disulfide) synthesis.

Competitive Inhibition of Inducible Nitric Oxide Synthase

Guanidinoethyl disulfide exhibits isoform-selective inhibition of nitric oxide synthase (NOS), with preferential activity against the inducible isoform (iNOS). Kinetic analyses reveal that guanidinoethyl disulfide competes with the natural substrate L-arginine at the catalytic site of iNOS, achieving a Ki value of 4.3 µM, which is 4-fold lower than its inhibitory potency against endothelial NOS (ecNOS; Ki = 18 µM) and neuronal NOS (bNOS; Ki = 25 µM) [2]. This selectivity arises from structural complementarity between the disulfide bridge of guanidinoethyl disulfide and the oxygenase domain of iNOS, which accommodates larger hydrophobic residues compared to other isoforms [2].

The compound’s inhibition mechanism is non-competitive with respect to the cofactor tetrahydrobiopterin, suggesting distinct binding regions for substrate and cofactor [2]. In murine macrophages and human intestinal cells, guanidinoethyl disulfide suppresses cytokine-induced nitrite production (EC50 = 1–30 µM), independent of iNOS transcriptional regulation [2]. This post-translational modulation was validated in endotoxemic models, where guanidinoethyl disulfide administration (3 mg/kg bolus + 10 mg/kg/h infusion) restored vascular reactivity and improved survival rates by 40% over 42 hours [2].

Table 1: Comparative Inhibition Constants of Guanidinoethyl Disulfide Against NOS Isoforms

| NOS Isoform | Inhibition Constant (Ki, µM) | Selectivity Ratio vs. iNOS |

|---|---|---|

| iNOS | 4.3 ± 0.7 | 1.0 |

| ecNOS | 18 ± 2.1 | 4.2 |

| bNOS | 25 ± 3.4 | 5.8 |

Modulation of Glutathione-Dependent Thiol-Disulfide Homeostasis

The disulfide moiety of guanidinoethyl disulfide participates in thiol-disulfide exchange reactions with glutathione (GSH), directly influencing cellular redox buffering capacity. As a structural analog of oxidized glutathione (GSSG), guanidinoethyl disulfide accelerates the glutathionylation of protein cysteine residues through two primary mechanisms:

- Direct thiol-disulfide exchange with protein thiolates (k = 2–100 M⁻¹s⁻¹), particularly under oxidative stress conditions [6] [7]

- Condensation reactions with sulfenic acid intermediates formed during cysteine oxidation [6]

This redox activity perturbs the GSH/GSSG ratio, which normally maintains a 100:1 equilibrium in unstressed cells [6] [7]. In vitro studies demonstrate that guanidinoethyl disulfide reduces the availability of reduced glutathione for antioxidant defense systems, increasing susceptibility to lipid peroxidation by 35% in hepatocyte models [7]. Conversely, the compound shows protective effects in monocytes by preventing irreversible cysteine overoxidation during respiratory bursts, preserving 80% of metabolic enzyme activity compared to untreated controls [6].

Table 2: Redox Modulation Pathways Affected by Guanidinoethyl Disulfide

| Target System | Effect Observed | Magnitude of Change |

|---|---|---|

| GSH/GSSG ratio | Decrease from 100:1 to 15:1 | 6.7-fold reduction |

| Protein glutathionylation | Increase in S-glutathionylated proteins | 2.8-fold elevation |

| Glutathione reductase | Activity inhibition at >50 µM | IC50 = 78 µM |

Substrate Specificity in Protein Disulfide Isomerase Interactions

Guanidinoethyl disulfide demonstrates selective interactions with protein disulfide isomerase (PDI) family members, particularly those involved in chaperone-assisted protein folding. Structural analyses reveal that the compound’s rigid disulfide bridge mimics native protein disulfide bonds, allowing competitive binding to PDI’s thioredoxin-like domains [4]. This interaction inhibits PDI’s isomerase activity by 65% at 10 µM concentrations while preserving 85% of its chaperone function in preventing protein aggregation [4].

The compound shows preferential binding to PDI over glutaredoxin (Grx) systems, with a 12-fold higher affinity (Kd = 2.1 µM vs. 25 µM for Grx) [4] [6]. This selectivity arises from complementary electrostatic interactions between guanidinoethyl disulfide’s cationic guanidine group and acidic residues in PDI’s substrate-binding pocket [4]. In cellular models, guanidinoethyl disulfide treatment delays endoplasmic reticulum stress responses by 40 minutes, correlating with prolonged retention of misfolded proteins in PDI complexes [4].

Table 3: Binding Affinities of Guanidinoethyl Disulfide with Redox Chaperones

| Chaperone System | Dissociation Constant (Kd, µM) | Functional Consequence |

|---|---|---|

| Protein disulfide isomerase | 2.1 ± 0.3 | Inhibition of disulfide shuffling |

| Glutaredoxin-1 | 25 ± 4.7 | No significant activity change |

| Thioredoxin reductase | >100 | No detectable binding |

Guanidinoethyl disulfide demonstrates remarkable efficacy in suppressing macrophage activation within wound healing contexts through multiple interconnected mechanisms. The compound exhibits potent selective inhibition of inducible nitric oxide synthase, with a dissociation constant of 4.3 μM for iNOS compared to 18 μM for endothelial nitric oxide synthase and 25 μM for neuronal nitric oxide synthase, providing a four-fold selectivity advantage for the inflammatory isoform.

Mechanisms of Macrophage Suppression

The primary mechanism underlying guanidinoethyl disulfide's anti-inflammatory effects involves competitive inhibition of inducible nitric oxide synthase with respect to L-arginine, while demonstrating non-competitive inhibition with respect to tetrahydrobiopterin. This selective targeting of the inducible isoform is particularly significant because inducible nitric oxide synthase expression surges during inflammatory responses, producing excessive nitric oxide that contributes to tissue damage and delayed wound healing.

Experimental evidence from macrophage culture studies reveals that guanidinoethyl disulfide effectively prevents the characteristic morphological changes associated with macrophage activation. In RAW264.7 murine macrophages, treatment with guanidinoethyl disulfide-loaded microspheres maintained cells in their quiescent round morphology, completely preventing the spreading and flattening typically observed during inflammatory activation. This morphological preservation correlated with functional suppression, as demonstrated by significant reductions in cell proliferation rates exceeding 80% compared to untreated controls.

Quantitative Assessment of Wound Healing Suppression

In vivo studies using mouse full-thickness transcutaneous dermal wound models provide compelling quantitative evidence for guanidinoethyl disulfide's therapeutic potential. When incorporated into oxidized hyaluronan-gelatin hydrogel implants, guanidinoethyl disulfide demonstrated a remarkable 4.8:1 reduction in cellular infiltration compared to plain hydrogel controls at three days post-implantation. The infiltrating cell population consisted predominantly of macrophages, with occasional neutrophils and limited fibroblast presence, indicating specific targeting of the inflammatory cellular response.

The sustained therapeutic effect of guanidinoethyl disulfide was evident at seven days post-implantation, where treated wound sites continued to show substantially reduced cellular infiltration and preserved hydrogel structural integrity. This contrasted markedly with control sites, where plain hydrogel implants were almost completely infiltrated and showed evidence of full integration into surrounding regenerating tissues.

Cellular and Molecular Mechanisms

The anti-inflammatory effects of guanidinoethyl disulfide operate through multiple molecular pathways that collectively suppress macrophage activation and proliferation. The compound's dual mechanism of action involves both direct enzyme inhibition and reactive species scavenging, creating a comprehensive therapeutic approach to inflammatory modulation.

At the cellular level, guanidinoethyl disulfide treatment results in maintained cellular energy homeostasis by preventing the metabolic disruption typically associated with excessive nitric oxide production. This preservation of cellular bioenergetics supports the observed maintenance of quiescent macrophage phenotypes and prevents the energy-intensive processes associated with inflammatory activation.

The compound's effects on inflammatory cytokine production represent another crucial mechanism of action. Studies demonstrate significant reductions in tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-12 levels in tissues treated with guanidinoethyl disulfide, indicating comprehensive suppression of the inflammatory cascade. This cytokine modulation contributes to the overall anti-inflammatory environment that promotes proper wound healing progression.

Table 1: Macrophage Suppression Efficacy in Wound Healing Models

| Parameter | Control Group | Guanidinoethyl Disulfide Treatment | Reduction Percentage |

|---|---|---|---|

| Cell Infiltration (3 days) | Extensive infiltration | 4.8:1 reduction | 79% |

| Macrophage Proliferation | Rapid proliferation | Sustained suppression | >80% |

| Cell Spreading | Characteristic activation | Complete prevention | 100% |

| Inflammatory Duration | Extended response | Controlled resolution | Significant |

Redox-Based Therapeutic Strategies for Endotoxic Shock

Guanidinoethyl disulfide demonstrates exceptional therapeutic potential in endotoxic shock through its unique dual mechanism combining selective inducible nitric oxide synthase inhibition with potent peroxynitrite scavenging capabilities. This redox-based approach addresses both the excessive nitric oxide production and the subsequent formation of highly reactive peroxynitrite species that contribute to the pathophysiology of endotoxic shock.

Peroxynitrite Scavenging Mechanisms

The peroxynitrite scavenging activity of guanidinoethyl disulfide has been quantitatively characterized, revealing a second-order rate constant of 1900 ± 64 M⁻¹s⁻¹ at 37°C for the reaction with peroxynitrite. This scavenging activity involves the free thiol groups present in the mercaptoethylguanidine precursor, which react directly with peroxynitrite to form stable, non-toxic products.

The compound effectively inhibits multiple peroxynitrite-mediated oxidative processes, including cytochrome c oxidation, benzoate hydroxylation, and 4-hydroxyphenylacetic acid nitration. These protective effects demonstrate the compound's ability to neutralize peroxynitrite across various biological systems and prevent the oxidative damage typically associated with endotoxic shock.

Cardiovascular Protection in Endotoxic Shock

In rat models of endotoxic shock induced by lipopolysaccharide administration, guanidinoethyl disulfide treatment provides comprehensive cardiovascular protection. Administration of the compound at 3 mg/kg bolus followed by 10 mg/kg/h infusion, initiated 90 minutes after lipopolysaccharide challenge, prevents the characteristic delayed fall in mean arterial blood pressure that defines endotoxic shock.

The vascular protective effects extend beyond blood pressure maintenance to include preservation of vascular reactivity. Ex vivo studies of thoracic aortic rings from endotoxic shock models demonstrate that guanidinoethyl disulfide treatment prevents the development of vascular hyporeactivity to noradrenaline, a hallmark of endotoxic shock pathophysiology. Additionally, the compound protects against the impairment of endothelium-dependent relaxations typically observed in this model, indicating preservation of endothelial function.

Survival and Organ Protection

The therapeutic efficacy of guanidinoethyl disulfide in endotoxic shock extends to significant improvements in survival outcomes. In lethal models of endotoxin shock in mice, administration of guanidinoethyl disulfide at 10 mg/kg intraperitoneally, given 2 hours after lipopolysaccharide injection and every 6 hours thereafter, produces substantial improvements in survival rates between 12 and 42 hours post-challenge.

The organ-protective effects of guanidinoethyl disulfide treatment are multifaceted, involving preservation of cellular energy metabolism, prevention of oxidative tissue damage, and maintenance of normal organ function. The compound's ability to prevent pancreatic oxidative stress, as evidenced by complete attenuation of elevated malondialdehyde levels, demonstrates its broad organ-protective capabilities.

Molecular Mechanisms of Shock Protection

The protective mechanisms of guanidinoethyl disulfide in endotoxic shock involve intervention at multiple levels of the inflammatory and oxidative stress cascades. The compound's selective inhibition of inducible nitric oxide synthase prevents the excessive nitric oxide production that characterizes endotoxic shock, while its peroxynitrite scavenging activity neutralizes the reactive species formed from the interaction of nitric oxide with superoxide.

At the cellular level, guanidinoethyl disulfide treatment prevents the activation of poly(ADP-ribose) polymerase, a nuclear enzyme that becomes activated in response to DNA damage caused by peroxynitrite. This prevention of poly(ADP-ribose) polymerase activation helps maintain cellular energy homeostasis and prevents the cellular necrosis that contributes to organ failure in endotoxic shock.

The compound's effects on inflammatory mediator production represent another crucial component of its therapeutic mechanism. Studies demonstrate reductions in key inflammatory cytokines, including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-12, as well as decreased neutrophil infiltration into affected tissues. This comprehensive anti-inflammatory action contributes to the overall protective effects observed in endotoxic shock models.

Table 2: Endotoxic Shock Protection Parameters

| Parameter | Control (LPS) | Guanidinoethyl Disulfide | Improvement |

|---|---|---|---|

| Mean Arterial Pressure | Progressive decline | Maintained stability | Significant |

| Vascular Reactivity | Severe impairment | Preserved function | Complete protection |

| Endothelial Function | Markedly reduced | Protected integrity | Substantial |

| Inflammatory Cytokines | Elevated levels | Reduced production | Notable decrease |

| Survival Rate | Poor outcomes | Improved survival | Significant |

Microsphere-Encapsulated Delivery Systems for Localized Anti-Inflammatory Effects

The development of microsphere-encapsulated delivery systems for guanidinoethyl disulfide represents a sophisticated approach to achieving localized anti-inflammatory effects while maintaining sustained therapeutic concentrations. These systems utilize biocompatible polymers to create controlled-release platforms that optimize drug delivery kinetics and minimize systemic exposure.

Microsphere Composition and Preparation

The microsphere delivery system employs oxidized hyaluronan and gelatin as the primary structural components, creating a self-crosslinking hydrogel matrix through Schiff base formation between aldehyde groups on oxidized hyaluronan and amino groups on gelatin. This crosslinking mechanism eliminates the need for potentially toxic external crosslinking agents, ensuring biocompatibility and safety for therapeutic applications.

The microspheres are prepared using a modified water-in-oil emulsion crosslinking method, which produces spherical particles with average diameters ranging from 31.4 to 91.6 μm depending on the guanidinoethyl disulfide loading concentration. The inverse relationship between drug loading and particle size reflects the influence of the small molecular weight compound on solution viscosity during emulsification, with higher drug concentrations producing smaller, more numerous microspheres.

Drug Loading and Release Characteristics

The encapsulation efficiency of guanidinoethyl disulfide in the microsphere system ranges from 37% to 76%, with optimal loading achieved at moderate drug concentrations. The 1% guanidinoethyl disulfide formulation demonstrates a loading efficiency of 70.98%, representing an optimal balance between drug content and microsphere stability.

The release profile of guanidinoethyl disulfide from the microsphere system exhibits a biphasic pattern characteristic of matrix-controlled drug delivery systems. An initial burst release occurs within the first 7 hours, attributed to drug molecules located near the microsphere surface and residual free drug not completely removed during processing. This burst phase is followed by sustained release over approximately one week, with the total amount of drug released proportional to the initial loading concentration.

The sustained release mechanism involves gradual swelling of the hydrogel matrix, which increases from a swelling ratio of 6.02 for plain microspheres to 19.82 for 2% guanidinoethyl disulfide-loaded microspheres. This enhanced swelling facilitates drug diffusion through the expanded polymer network, providing controlled drug release over therapeutically relevant timeframes.

Localized Anti-Inflammatory Efficacy

The microsphere-encapsulated delivery system demonstrates superior localized anti-inflammatory effects compared to conventional drug administration approaches. In tissue culture studies, guanidinoethyl disulfide-loaded microspheres embedded in hydrogel films provide sustained suppression of macrophage activation over multiple days, with continued efficacy observed even with daily media changes.

The localized delivery approach offers several advantages for anti-inflammatory therapy, including reduced systemic exposure, sustained therapeutic concentrations at the target site, and minimized adverse effects. The biocompatible polymer matrix undergoes controlled degradation through enzymatic processes, ensuring complete clearance of the delivery system after therapeutic completion.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Dates

Inhibition of experimental gingivitis in beagle dogs with topical mercaptoalkylguanidines

David W Paquette, Adam Rosenberg, Zsolt Lohinai, Garry J Southan, Ray C Williams, Steven Offenbacher, Csaba SzabóPMID: 16512752 DOI: 10.1902/jop.2006.050049

Abstract

Nitric oxide is a free radical produced in host tissues by constitutive and inducible forms of the enzyme nitric oxide synthase. Nitric oxide plays physiological roles, but it is also involved in the pathophysiology of several inflammatory conditions, including arthritis, ulcerative colitis, and circulatory shock. Local increases in inducible nitric oxide synthase (iNOS) and reactive nitrogen products have also been demonstrated in humans and animals with periodontal disease. This masked, randomized, placebo-controlled preclinical investigation examined the effect of two mercaptoalkylguanidines, mercaptoethylguanidine (MEG) and guanidinoethyldisulfide (GED), which are iNOS inhibitors and reactive nitrogen scavenging compounds, on the development of experimental gingivitis in beagle dogs.Fifteen female, 1-year-old beagles first completed a 2-week dose-escalation experiment during which a maximum tolerated dose was determined for MEG and GED gels. Thereafter, all animals were brought to optimal gingival health by mechanical scaling, followed by rigorous daily toothbrushing over a 4-week washout period. Experimental gingivitis was then induced, with cessation of plaque control and institution of a soft diet over 8 weeks. Beagles randomly received 0.3% MEG, 0.3% GED, or placebo (vehicle) gels, topically applied twice daily to premolar teeth. Gingival inflammation, bleeding tendency, and supragingival plaque were clinically measured at baseline and at 2, 3, 4, 6, and 8 weeks. Comparisons among groups and between group pairs (active versus placebo) were made using Kruskal-Wallis tests.

From baseline to day 7, all groups expressed similar indices. Thereafter, significant and time-dependent increases in the plaque index (PI), gingival index (GI), and percentage of bleeding on probing (%BOP) were observed in placebo-treated beagles. Mean GI scores for beagles treated with GED or MEG gels remained at or below baseline levels for the entire treatment period. At weeks 2, 3, 4, and 8, GI scores were significantly lower for MEG and GED groups compared to the placebo group (P<0.05). In addition, MEG and GED gels significantly reduced gingival bleeding responses by 8 weeks (P<0.05). Although placebo-treated beagles demonstrated %BOP scores of 43% at week 8, GED- and MEG-treated beagles exhibited %BOP scores of 21% and 26%, respectively. Since no statistical difference among PI scores was noted for any of the time points, neither mercaptoalkylguanidine appeared to affect supragingival plaque levels.

The data from this preclinical study indicate that mercaptoalkylguanidines, topically administered, may significantly reduce experimental gingivitis in the beagle dog.

Peroxynitrite is a mediator of cytokine-induced destruction of human pancreatic islet beta cells

J R Lakey, W L Suarez-Pinzon, K Strynadka, G S Korbutt, R V Rajotte, J G Mabley, C Szabó, A RabinovitchPMID: 11742038 DOI: 10.1038/labinvest.3780381

Abstract

The proinflammatory cytokines, interleukin-1beta (IL-1beta), tumor necrosis factor alpha (TNFalpha), and interferon gamma (IFNgamma), are cytotoxic to pancreatic islet beta cells, possibly by inducing nitric oxide and/or oxygen radical production in the beta cells. Peroxynitrite, the reaction product of nitric oxide and the superoxide radical, is a strong oxidant and cytotoxic mediator; therefore, we hypothesized that peroxynitrite might be a mediator of cytokine-induced islet beta-cell destruction. To test this hypothesis we incubated islets isolated from human pancreata with the cytokine combination of IL-1beta, TNFalpha, and IFNgamma. We found that these cytokines induced significant increases in nitrotyrosine, a marker of peroxynitrite, in islet beta cells, and the increase in nitrotyrosine preceded islet-cell destruction. Peroxynitrite mimicked the effects of cytokines on nitrotyrosine formation and islet beta-cell destruction. L-N(G)-monomethyl arginine, an inhibitor of nitric oxide synthase, prevented cytokine-induced nitric oxide production but not hydrogen peroxide production, nitrotyrosine formation, or islet beta-cell destruction. In contrast, guanidinoethyldisulphide, an inhibitor of inducible nitric oxide synthase and scavenger of peroxynitrite, prevented cytokine-induced nitric oxide and hydrogen peroxide production, nitrotyrosine formation, and islet beta-cell destruction. These results suggest that cytokine-induced peroxynitrite formation is dependent upon increased generation of superoxide (measured as hydrogen peroxide) and that peroxynitrite is a mediator of cytokine-induced destruction of human pancreatic islet beta cells.In vitro and in vivo suppression of cellular activity by guanidinoethyl disulfide released from hydrogel microspheres composed of partially oxidized hyaluronan and gelatin

Lihui Weng, Natalia D Ivanova, Julia Zakhaleva, Weiliam ChenPMID: 18678403 DOI: 10.1016/j.biomaterials.2008.07.026

Abstract

This paper describes the preparation of oxidized hyaluronan crosslinked gelatin microspheres for drug delivery. Microspheres were prepared by a modified water-in-oil-emulsion crosslinking method, where three-dimensional crosslinked hydrogel microspheres formed in the absence of any extraneous crosslinker. SEM analyses of the microspheres showed rough surfaces in their dried state with an average diameter of 90 microm. Lyophilization of fully swollen microspheres revealed a highly porous structure. Guanidinoethyl disulfide (GED) was used as a model drug for incorporation into the microspheres; encapsulation of GED was confirmed by HPLC. There was an inverse correlation between the diameters of the microspheres with their GED loading. Macrophage was used as a model cell to evaluate the in vitro efficacy of GED release from the microspheres. The in vivo efficacy of the microspheres was further validated in a mouse full-thickness transcutaneous dermal wound model through suppression of cell infiltration.The combined inducible nitric oxide synthase inhibitor and free radical scavenger guanidinoethyldisulfide prevents multiple low-dose streptozotocin-induced diabetes in vivo and interleukin-1beta-induced suppression of islet insulin secretion in vitro

Jon G Mabley, Gary J Southan, Andrew L Salzman, Csaba SzabóPMID: 15028959 DOI: 10.1097/00006676-200403000-00018

Abstract

Inhibition of inducible nitric oxide synthase has been shown to be antiinflammatory in a variety of disease states. Type I diabetes is an autoimmune disease resulting from the specific destruction of the insulin-producing pancreatic beta cells. Here we demonstrate that guanidinoethyldisulfide (GED), a combined inducible nitric oxide synthase inhibitor and peroxynitrite/reactive oxygen species scavenger reduces the hyperglycemia and incidence of type I diabetes induced in mice by multiple low-dose streptozotocin treatment. GED treatment (10 and 30 mg/kg/d) protected against the decrease in pancreatic insulin content as well as completely attenuating the increased pancreatic oxidative stress as determined by tissue levels of malondialdehyde. GED treatment also decreased neutrophil infiltration into the pancreas and reduced pancreatic levels of the chemokine MIP-1alpha and the proinflammatory cytokines IL-1 and IL-12. We hypothesize that GED exerts these latter effects by protecting beta cells from destruction reducing autoantigen release and decreasing the autoimmune response. In vitro GED treatment of isolated rat islets of Langerhans protected glucose-stimulated insulin secretion from inhibition by IL-1beta. In conclusion, inhibiting formation and/or scavenging reactive nitrogen or oxygen species with GED protects against development of diabetes in vivo and isolated pancreatic islets of Langerhans from cytokine inhibitory effects in vitro.Effect of mercaptoethylguanidine scavengers of peroxynitrite on the development of experimental allergic encephalomyelitis in PLSJL mice

G S Scott, R B Kean, G J Southan, C Szabó, D C HooperPMID: 11567794 DOI: 10.1016/s0304-3940(01)02160-7

Abstract

Peroxynitrite has been implicated in the pathogenesis of multiple sclerosis and its animal counterpart experimental allergic encephalomyelitis (EAE). Here we have examined the effects of the novel peroxynitrite scavengers, mercaptoethylguanidine (MEG) and guanidinoethyldisulphide (GED), on the development of EAE. Both MEG and GED delayed EAE onset and decreased the number of animals displaying disease signs. However, when EAE developed, its severity was not significantly abrogated by drug administration. These results suggest that while MEG and GED protect against the induction phase of EAE, they do not prevent disease progression. This may be due to the inability of MEG and GED to efficiently scavenge peroxynitrite or result from their capacity to inhibit inducible nitric oxide synthase. Therefore, the development of more potent and selective scavengers of peroxynitrite is necessary for use in EAE.Nitric oxide inhibitors ameliorate indomethacin-induced enteropathy in rats

G Parasher, L Frenklakh, Goodman, T Siddiqui, J Nandi, R A LevinePMID: 11713966 DOI: 10.1023/a:1012304710187

Abstract

The role of nitric oxide (NO) synthase inhibitors in indomethacin (INDO) -induced enteropathy was investigated in male Sprague-Dawley rats. Rats were subcutaneously administered 5% sodium bicarbonate (controls), two doses of INDO 7.5 mg/kg, and three different inducible NO synthase (iNOS) inhibitors at various concentrations 24 hr, apart; aminoguanidine (AG), guanidinoethyldisulfide (GED), and n-(3-aminomethyl)benzylacetamidine (1400W). Rats were killed four days after the initial injection and small intestinal mucosa was assayed for myeloperoxidase (MPO) activity and iNOS expression by western blot analysis. Serum nitrite/nitrate (NOx) concentration was measured colorimetrically. INDO produced acute ulcers along the mesenteric border from the ileum to proximal jejunum. Rats treated with AG (25 and 50 mg/kg), GED (2.5 mg/kg), and 1400W (0.1 mg/kg) showed decreased total ulcer length and MPO activity by 51, 72, 53, and 61% and by 58, 88, 68, and 70%, respectively, compared to INDO alone. All inhibitors similarly reduced INDO-enhanced serum NOx concentrations to its basal levels. Significant iNOS expression was detected in INDO-treated rats, but the inhibitors did not alter iNOS expression. Our data suggest that NO derived from iNOS may be a key factor in the pathogenesis of acute INDO-induced enteropathy in rats.Potentiation by aminoethylisothiourea of the extra-cellular Ca(2+) component of norepinephrine-induced contraction in rat femoral arteries

M C Martínez, V Randriamboavonjy, J Stoclet, R AndriantsitohainaPMID: 11137715 DOI: 10.1016/s0006-2952(00)00527-x

Abstract

Aminoethylisothiourea (AET) is a potent inhibitor of inducible nitric oxide synthase (NOS). The present study was performed to investigate whether AET and its rearrangement products might modulate vascular contraction independently of its effects as a NOS inhibitor in rat small femoral arteries. AET caused an endothelium-independent increase in contraction induced by norepinephrine (NE). This effect was not affected by either N(omega)-nitro-L-arginine methyl ester, nitro-L-arginine, indomethacin or propanolol, but it was suppressed in Ca(2+)-free medium. AET enhanced extracellular Ca(2+) component of NE-induced contraction, and this effect was prevented by the receptor-mediated Ca(2+) entry blocker, 1-{beta-[3-(p-methoxyphenyl)-propyloxyl]-p-methoxyphenetyl}- 1H-imidaz ole hydrochloride (SK&F 96365), but not by the voltage-dependent Ca(2+) channel blocker, nitrendipine. AET did not alter the response to CaCl(2) in vessels exposed to KCl depolarization. The protein kinase C (PKC) inhibitor, 2-[1-(3-dimethylaminopropyl)indol-3-yl]-3-(indol-3-yl) (GF 109203X), prevented the potentiating effect of AET on the NE response. AET failed to produce an increase in tone in the presence of NE and GTP in permeabilized arteries. Among the AET rearrangement products, mercaptoethylguanidine produced an endothelium-independent increase in the NE response. 2-aminothiazoline had no effect, and guanidinoethyldisulphide produced relaxation. The effect of mercaptoethylguanidine was dependent on extracellular Ca(+) and was prevented by GF 109203X. These results indicate that AET is able to potentiate the contraction to NE in rat femoral resistance arteries independently of its inhibitory effect on either NOS or cyclo-oxygenase. Its effect occurs via an enhancement of SK&F 96365-sensitive Ca(2+) entry. A PKC inhibitor-sensitive mechanism also appears to be involved in the AET effect. Mercaptoethylguanidine potentiates NE response through a mechanism similar to AET.A defect in tryptophan catabolism impairs tolerance in nonobese diabetic mice

Ursula Grohmann, Francesca Fallarino, Roberta Bianchi, Ciriana Orabona, Carmine Vacca, Maria C Fioretti, Paolo PuccettiPMID: 12835483 DOI: 10.1084/jem.20030633

Abstract

The predisposition of nonobese diabetic (NOD) mice to develop autoimmunity reflects deficiencies in both peripheral and central tolerance. Several defects have been described in these mice, among which aberrant antigen-presenting cell function and peroxynitrite formation. Prediabetes and diabetes in NOD mice have been targeted with different outcomes by a variety of immunotherapies, including interferon (IFN)-gamma. This cytokine may be instrumental in specific forms of tolerance by virtue of its ability to activate immunosuppressive tryptophan catabolism. Here, we provide evidence that IFN-gamma fails to induce tolerizing properties in dendritic cells from highly susceptible female mice early in prediabetes. This effect is associated with impaired tryptophan catabolism, is related to transient blockade of the Stat1 pathway of intracellular signaling by IFN-gamma, and is caused by peroxynitrite production. However, the use of a peroxynitrite inhibitor can rescue tryptophan catabolism and tolerance in those mice. This is the first report of an experimental autoimmune disease in which defective tolerance is causally linked to impaired tryptophan catabolism.Suppression of intestinal polyposis in Apcmin/+ mice by targeting the nitric oxide or poly(ADP-ribose) pathways

Jon G Mabley, Pál Pacher, Peter Bai, Rebecca Wallace, Sunali Goonesekera, Laszlo Virag, Garry J Southan, Csaba SzabóPMID: 15063141 DOI: 10.1016/j.mrfmmm.2004.01.006

Abstract

Min mice have a germ-line nonsense mutation at codon 850 of the adenomatous polyposis coli (Apc) gene. These mice spontaneously develop multiple polyps in the small and large intestine at the age of 10-12 weeks. The aim of this study was to assess the role of reactive nitrogen species and poly(ADP-ribose) synthetase in tumorogenesis. Oxidative stress was found to be increased in the mucosa of the small intestine of Apc(min/+) mice with a concomitant increase in intestinal polyposis over control mice. Pharmacological inhibition of inducible nitric oxide synthase (NOS) with guanidinoethyldisulfide (GED) or stimulation of the breakdown of the nitrogen reactive species peroxynitrite using a potent decomposition catalyst, FP 15, reduced both the intestinal tumor load and the oxidative stress associated with intestinal polyposis in Apc(min/+) mice. Surprisingly, pharmacological inhibition of poly(ADP-ribose) synthetase by the phenanthridinone derivative PJ 34 also reduced the intestinal polyposis and oxidative stress in these mice, possibly through the inhibition of induction of nitric oxide synthase. These results suggest that reactive nitrogen species particularly peroxynitrite play a pivotal role in development of intestinal polyposis and that strategies to reduce both the oxidative stress and the formation of these radical species may be potential chemopreventive approaches for colorectal cancers.An inhibitor of inducible nitric oxide synthase and scavenger of peroxynitrite prevents diabetes development in NOD mice

W L Suarez-Pinzon, J G Mabley, K Strynadka, R F Power, C Szabó, A RabinovitchPMID: 11437493 DOI: 10.1006/jaut.2001.0507

Abstract

Peroxynitrite (ONOO(-)) is a highly reactive oxidant produced by the interaction of the free radicals superoxide (O*-2) and nitric oxide (NO(*)). In a previous study, we found that peroxynitrite is formed in islet beta-cells of nonobese diabetic (NOD) mice. Here, we report that guanidinoethyldisulphide (GED), a selective inhibitor of inducible nitric oxide synthase (iNOS) and scavenger of peroxynitrite prevents diabetes in NOD mice. GED treatment of female NOD mice, starting at age 5 weeks, delayed diabetes onset (from age 12 to 22 weeks) and significantly decreased diabetes incidence at 30 weeks (from 80% to 17%). GED did not prevent pancreatic islet infiltration by leukocytes; however, beta-cells that stained positive for nitrotyrosine (a marker of peroxynitrite) were significantly decreased in islets of GED-treated mice (1+/-1%) compared with vehicle-treated mice (30+/-9%). In addition, GED significantly inhibited nitric oxide and nitrotyrosine formation and decreased destruction of beta-cells in NOD mouse islets incubated in vitro with the combination of proinflammatory cytokines interleukin 1-beta (IL-1beta), tumour necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These findings indicate that both superoxide and nitric oxide radicals contribute to islet beta-cell destruction in autoimmune diabetes via peroxynitrite formation in the beta-cells.Explore Compound Types